molecular formula C13H15ClN2O2S B6642450 N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine

N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine

Cat. No. B6642450
M. Wt: 298.79 g/mol
InChI Key: XHTZZQJIBMDWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine, also known as AQ-RA 741, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 is not fully understood, but it is believed to act as a partial agonist at certain receptors in the brain, including the 5-HT2A and 5-HT2C receptors. This compound has also been shown to have some activity at the dopamine D2 receptor.
Biochemical and Physiological Effects:
N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 has been found to have a wide range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in behavior and cognition, and effects on cardiovascular function. This compound has also been shown to have some anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 in lab experiments is its high affinity for certain receptors in the brain, which allows for precise targeting of these receptors. However, this compound also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to study its effects.

Future Directions

There are several potential future directions for research on N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741, including further studies on its mechanisms of action, the development of new treatments for diseases based on this compound, and the exploration of its potential as a tool for studying the brain and behavior. Additionally, there may be opportunities to modify the structure of N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 to improve its properties and increase its usefulness in scientific research.

Synthesis Methods

The synthesis of N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 involves several steps, starting with the reaction of 5-chloro-8-quinolinol with formaldehyde and hydrogen sulfide to produce 5-chloro-8-(methylthio)methylquinoline. This intermediate is then reacted with 2-bromoethanol and sodium hydroxide to produce the final product, N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741.

Scientific Research Applications

N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine 741 has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new treatments for diseases. This compound has been found to have a high affinity for certain receptors in the brain and has been used to study the effects of these receptors on behavior and cognition.

properties

IUPAC Name

N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-19(17,18)8-7-15-9-10-4-5-12(14)11-3-2-6-16-13(10)11/h2-6,15H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTZZQJIBMDWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=C2C(=C(C=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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